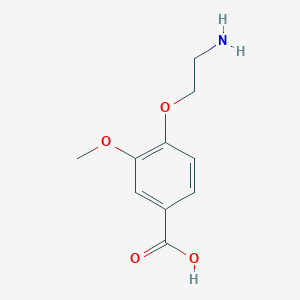

4-(2-Aminoethoxy)-3-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

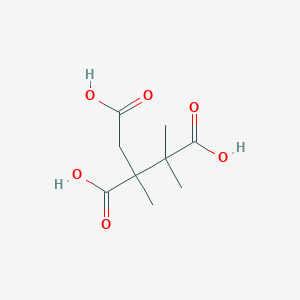

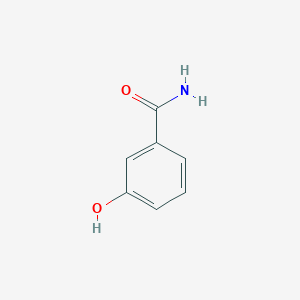

4-(2-Aminoethoxy)-3-methoxybenzoic acid is a chemical compound with the molecular formula C9H11NO3 . It has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Aminoethoxy)-3-methoxybenzoic acid has been reported in the literature. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been used to produce β-amino alcohols . This process provides β-amino alcohols in high yields with excellent regioselectivity .Molecular Structure Analysis

The molecular structure of 4-(2-Aminoethoxy)-3-methoxybenzoic acid consists of a benzoic acid core with an aminoethoxy substituent at the 4-position .Scientific Research Applications

Medicine: Drug Synthesis and Development

4-(2-Aminoethoxy)-3-methoxybenzoic acid: is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can be used as intermediates in the development of new drugs. For example, it has been mentioned in patents related to the synthesis of compounds with potential therapeutic applications .

Biotechnology: Peptide Nucleic Acid Probes

In biotechnological research, this compound is instrumental in the development of chemically modified peptide nucleic acids (PNAs). These PNAs serve as probes for the qualitative and quantitative detection of DNA, which is crucial for genetic analysis, diagnostics, and molecular biology studies .

Agriculture: Plant Growth Regulation

The compound’s derivatives, such as aminoethoxyvinyl glycine (AVG), act as ethylene biosynthesis inhibitors. They are used as plant growth regulators, influencing processes like fruit ripening and flower opening. AVG can delay color changes in fruits and maintain firmness, extending the shelf life of agricultural produce .

Materials Science: Chemical Probe Synthesis

In materials science, 4-(2-Aminoethoxy)-3-methoxybenzoic acid derivatives are used to create chemical probes. These probes contain functional groups that react under specific conditions, making them valuable for studying material properties and reactions .

Environmental Science: Analytical Standards

This compound and its derivatives are used as analytical standards in environmental science. They help in the accurate measurement of various environmental parameters and the assessment of environmental impact, contributing to the field of environmental monitoring and protection .

Analytical Chemistry: Chromatography and Mass Spectrometry

In analytical chemistry, the compound is used in chromatography and mass spectrometry applications. It aids in the separation, identification, and quantification of components within a mixture, playing a vital role in the analysis of complex samples .

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-4-(2-amino-ethoxy)-butyric acid and 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide have been studied

Mode of Action

A compound with a similar structure, Aminoethoxyvinylglycine (AVG), has been shown to competitively inhibit ACC (1-aminocyclopropane-1-carboxylic acid) synthase , which could suggest a similar mode of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.

Biochemical Pathways

A related compound, l-2-amino-4-methoxy-trans-3-butenoic acid (amb), has been found to be produced by pseudomonas aeruginosa through a five-gene cluster specifying amb biosynthesis, probably involving a thiotemplate mechanism

Result of Action

For instance, AVG has been shown to inhibit the biosynthesis of ethylene , which could suggest a similar result of action for 4-(2-Aminoethoxy)-3-methoxybenzoic acid.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds

properties

IUPAC Name |

4-(2-aminoethoxy)-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQRTNBCFGCDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639872 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

CAS RN |

1011408-00-6 |

Source

|

| Record name | 4-(2-Aminoethoxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)